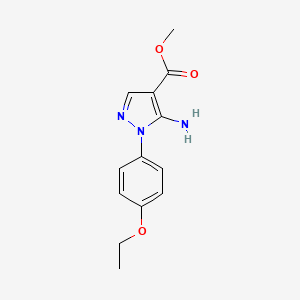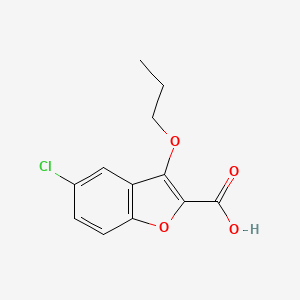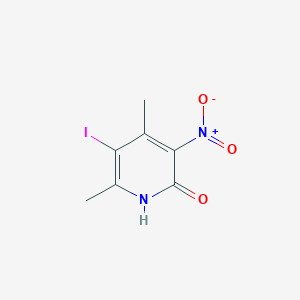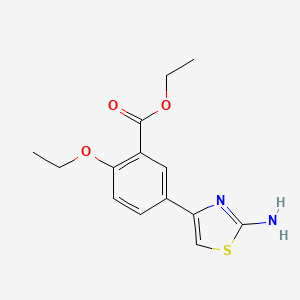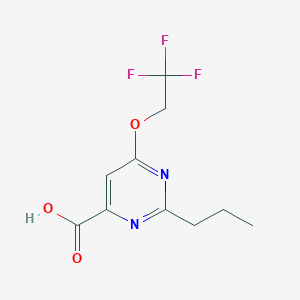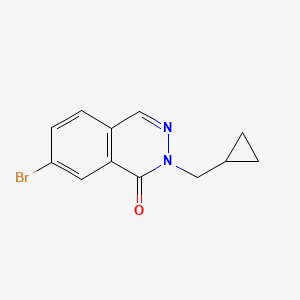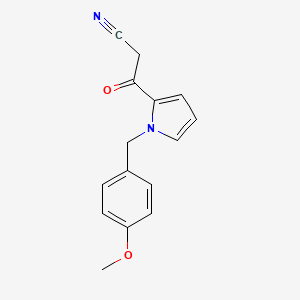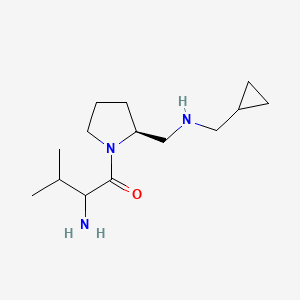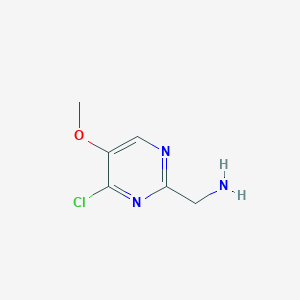
(4-Chloro-5-methoxypyrimidin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-5-methoxypyrimidin-2-yl)methanamine is a chemical compound with the molecular formula C6H8ClN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-5-methoxypyrimidin-2-yl)methanamine typically involves the chlorination and methoxylation of pyrimidine derivatives. One common method starts with the chlorination of 2-aminopyrimidine, followed by methoxylation using methanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of chlorinating agents like thionyl chloride and methoxylating agents such as sodium methoxide. The reactions are carried out under controlled temperature and pressure conditions to optimize the reaction rate and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-5-methoxypyrimidin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
(4-Chloro-5-methoxypyrimidin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of (4-Chloro-5-methoxypyrimidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication, thereby exhibiting anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chloro-2-methoxypyrimidin-5-yl)methanamine
- (4-Chloro-5-methoxypyrimidin-2-yl)ethanamine
- (4-Chloro-5-methoxypyrimidin-2-yl)propanamine
Uniqueness
(4-Chloro-5-methoxypyrimidin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxylation at the 5-position and chlorination at the 4-position make it a versatile intermediate for various synthetic applications .
Propiedades
Fórmula molecular |
C6H8ClN3O |
|---|---|
Peso molecular |
173.60 g/mol |
Nombre IUPAC |
(4-chloro-5-methoxypyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C6H8ClN3O/c1-11-4-3-9-5(2-8)10-6(4)7/h3H,2,8H2,1H3 |
Clave InChI |
PIZAJKILYSPTAM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(N=C1Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




